

# Commercial Availability and Technical Applications of Ruxolitinib-d9: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Ruxolitinib-d9 |           |
| Cat. No.:            | B15613414      | Get Quote |

For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for accurate bioanalytical assays. This technical guide provides a comprehensive overview of the commercial sources, availability, and key applications of **Ruxolitinib-d9**, a deuterated analog of the Janus kinase (JAK) inhibitor, Ruxolitinib.

### **Commercial Sources and Product Specifications**

**Ruxolitinib-d9** is available from several commercial suppliers, primarily as a reference standard for research purposes. The compound, identified by CAS number 2469553-67-9, is a stable isotope-labeled version of Ruxolitinib where nine hydrogen atoms on the cyclopentyl moiety have been replaced with deuterium.[1] This labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of Ruxolitinib in biological samples.[1]

Below is a summary of the key product specifications from various commercial vendors. Please note that availability and pack sizes are subject to change and direct inquiry with the suppliers is recommended for the most current information.



| Supplier            | Product<br>Name                    | CAS<br>Number                       | Molecular<br>Formula | Molecular<br>Weight (<br>g/mol ) | Purity           | Storage                                      |
|---------------------|------------------------------------|-------------------------------------|----------------------|----------------------------------|------------------|----------------------------------------------|
| LGC<br>Standards    | rac-<br>Ruxolitinib-<br>d9 (major) | 2469553-<br>67-9                    | C17H9D9N6            | 315.42                           | >95%<br>(HPLC)   | -20°C                                        |
| MedChem<br>Express  | (Rac)-<br>Ruxolitinib-<br>d9       | 2469553-<br>67-9                    | C17H9D9N6            | 315.42                           | 99.44%           | -20°C,<br>stored<br>under<br>nitrogen        |
| Vulcanche<br>m      | (Rac)-<br>Ruxolitinib-<br>d9       | 2469553-<br>67-9                    | C17H9D9N6            | 315.42                           | >95%<br>(HPLC)   | -20°C                                        |
| Simson<br>Pharma    | Rac<br>Ruxolitinib-<br>D9          | 2469553-<br>67-9                    | C17H9D9N6            | 315.42                           | Not<br>specified | Not<br>specified                             |
| Clearsynth          | rac-<br>Ruxolitinib-<br>d9 (major) | 2469553-<br>67-9                    | C17H9D9N6            | 315.42                           | Not<br>specified | Refrigerato<br>r (2-8°C)<br>for long<br>term |
| Daicel<br>Pharma    | Ruxolitinib-<br>D9                 | 941678-<br>49-5<br>(Unlabelled<br>) | C17H9D9N6            | 315.43                           | Not<br>specified | 2-8°C                                        |
| InvivoChe<br>m      | (Rac)-<br>Ruxolitinib-<br>d9       | Not<br>specified                    | Not<br>specified     | Not<br>specified                 | Not<br>specified | Not<br>specified                             |
| Pharmaffili<br>ates | rac-<br>Ruxolitinib-<br>d9         | 2469553-<br>67-9                    | C17H9D9N6            | 315.43                           | Not<br>specified | 2-8°C<br>Refrigerato<br>r                    |



# Experimental Protocols: Quantification of Ruxolitinib in Biological Matrices

**Ruxolitinib-d9** is predominantly utilized as an internal standard in liquid chromatographytandem mass spectrometry (LC-MS/MS) assays for the precise quantification of Ruxolitinib in plasma and other biological matrices.[1][2] The following protocol is a synthesis of methodologies described in the scientific literature.

### **Sample Preparation (Protein Precipitation)**

- To a 50  $\mu$ L aliquot of plasma sample, add 150  $\mu$ L of methanol containing **Ruxolitinib-d9** at a suitable concentration (e.g., 100 ng/mL).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the samples at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.

### LC-MS/MS Conditions

- Chromatographic Column: A C18 column (e.g., 2.1 × 50 mm, 1.7 μm) is commonly used.[1]
- Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.[1]
- Flow Rate: A flow rate of 0.3 mL/min is often employed.[1]
- Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
- Mass Transitions:
  - Ruxolitinib: m/z 307.1 → 186.1[1]



• **Ruxolitinib-d9**: m/z 316.1 → 185.9[2]

### **Method Validation**

The method should be validated according to regulatory guidelines, assessing parameters such as linearity, precision, accuracy, recovery, matrix effect, and stability.[3] Linearity is typically established over a concentration range of 1 to 2000 ng/mL.[3]

# Signaling Pathway and Experimental Workflow Ruxolitinib's Mechanism of Action: The JAK-STAT Pathway

Ruxolitinib is a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2).[4] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, regulating gene expression involved in inflammation and hematopoiesis.[5] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms.[4] By inhibiting JAK1 and JAK2, Ruxolitinib effectively dampens this signaling cascade.[5]



Click to download full resolution via product page

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.



### **Experimental Workflow for Pharmacokinetic Studies**

The use of **Ruxolitinib-d9** is integral to pharmacokinetic (PK) studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of Ruxolitinib.[6]



Click to download full resolution via product page

Caption: Workflow for a typical pharmacokinetic study using **Ruxolitinib-d9**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. (Rac)-Ruxolitinib-d9 () for sale [vulcanchem.com]
- 2. Development and application of an LC-MS/MS method for pharmacokinetic study of ruxolitinib in children with hemophagocytic lymphohistiocytosis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. PathWhiz [pathbank.org]
- 6. research.rug.nl [research.rug.nl]
- To cite this document: BenchChem. [Commercial Availability and Technical Applications of Ruxolitinib-d9: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613414#commercial-sources-and-availability-of-ruxolitinib-d9]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com